N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12N8OS2 and its molecular weight is 384.44. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole moiety linked to a pyridazinyl-triazole structure. This unique combination suggests a diverse range of biological activities owing to the presence of multiple heterocyclic systems.
Molecular Formula: C15H12N8OS2
CAS Number: 868967-89-9
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance:
- Induction of Apoptosis: Similar derivatives have been shown to induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast carcinoma), and HT-29 (colorectal cancer) .
Summary of Anticancer Studies
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thioacetamide) | MCF-7 | TBD | Apoptosis induction |
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | HeLa | 19.0 | Apoptosis induction |
2-Amino-5-(phenyl)-1,3,4-thiadiazole | HT-29 | 15.6 | Cytostatic properties |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been documented extensively. Compounds with similar structures have demonstrated activity against various bacteria and fungi:
Antimicrobial Efficacy
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Thiadiazole Derivative A | E. coli | 32.6 |
Thiadiazole Derivative B | S. aureus | 62.5 |
Thiadiazole Derivative C | A. niger | TBD |
These findings suggest that this compound may also possess similar antimicrobial properties.
Mechanistic Insights
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. The presence of the thiadiazole ring enhances the compound's ability to form complexes with metal ions or interact with biomolecules like DNA and proteins.
Case Studies and Research Findings
Several studies have explored the biological activities associated with thiadiazole derivatives:
- Cytotoxic Properties: A review highlighted that various 1,3,4-thiadiazole derivatives exhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
- Antimicrobial Activity: Research indicated that certain thiadiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8OS2/c1-9-18-21-15(26-9)17-12(24)8-25-13-5-4-11-19-20-14(23(11)22-13)10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLMIWUXHMRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.